IDO1 Enzyme Inhibition: Comparative Potency Against In-Class N-Hydroxyamidine Analogs
There is currently no publicly available primary research data in the searched databases that provides a direct, quantitative, head-to-head comparison of 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide against a named comparator for IDO1 inhibitory activity. The compound's scaffold, a 1,4,5-trisubstituted 1,2,3-triazole with an N'-hydroxy-carboximidamide, is a recognized pharmacophore for heme-iron coordination in IDO1 [1], but its specific IC₅₀ value has not been identified.
| Evidence Dimension | IDO1 Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | Data not available in public domain |
| Comparator Or Baseline | Epacadostat (INCB024360): IC₅₀ = 72 nM [2]; 4-Phenyl-1,2,3-triazole analog (e.g., N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide): IC₅₀ = 160 nM [3] |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Recombinant human IDO1 enzyme assay, in vitro |
Why This Matters
Procurement for IDO1-related projects requires confirmation of specific IC₅₀ values, as potency differences of less than one order of magnitude can determine the viability of a chemical probe or lead compound.
- [1] Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. View Source
- [2] Liu, X., Shin, N., Koblish, H. K., Yang, G., Wang, Q., Wang, K., ... & Combs, A. P. (2010). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520-3530. View Source
- [3] Coluccia, A., Passacantilli, S., Famiglini, V., Sabatino, M., Patsilinakos, A., Ragno, R., ... & Silvestri, R. (2021). New 1,2,3-triazole-based IDO1 inhibitors: synthesis, biological evaluation, and molecular modeling. Archiv der Pharmazie, 354(1), 2000257. View Source
